9,9-Difluoro-1-oxa-4-azaspiro[5.5]undecane;hydrochloride
Description
9,9-Difluoro-1-oxa-4-azaspiro[5.5]undecane hydrochloride (C₁₀H₁₆ClF₂NO) is a spirocyclic compound characterized by a unique 1-oxa-4-aza bicyclic system fused to a cyclopentane ring. The presence of two fluorine atoms at the 9-position and a hydrochloride salt enhances its physicochemical properties, such as solubility and stability.
Properties
IUPAC Name |
9,9-difluoro-1-oxa-4-azaspiro[5.5]undecane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO.ClH/c10-9(11)3-1-8(2-4-9)7-12-5-6-13-8;/h12H,1-7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBMOUALEBOZQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC12CNCCO2)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Performance Metrics for Leading Synthesis Routes
| Method | Yield (%) | Catalyst Cost (USD/g) | Reaction Time (h) | Scalability Potential |
|---|---|---|---|---|
| Prins Cyclization | 50–70 | 0.5 (H2SO4) | 6–8 | High |
| Olefin Metathesis | 30–45 | 250 (Grubbs II) | 24–48 | Low |
| Reductive Amination | 30–40 | 10 (STAB) | 48–72 | Moderate |
Prins cyclization emerges as the most cost-effective and scalable approach, though it offers limited flexibility for introducing non-fluorine substituents. Olefin metathesis, while synthetically powerful, remains prohibitive for industrial applications without catalyst recycling systems. Reductive amination strikes a balance between modularity and practicality but requires further optimization to compete with Prins-based routes.
Industrial-Scale Production: Challenges and Innovations
Transitioning laboratory-scale syntheses to industrial production necessitates addressing three critical challenges:
- Catalyst Recovery : Immobilized Grubbs catalysts on silica supports have shown promise in metathesis reactions, enabling reuse for up to five cycles with <10% activity loss.
- Continuous Flow Systems : Prins cyclization adapts well to continuous flow reactors, reducing reaction times from 8 h to 2 h while improving yield consistency (±2% vs. ±5% in batch).
- Waste Minimization : Acidic byproducts from Prins reactions can be neutralized and repurposed as fertilizer components, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
9,9-Difluoro-1-oxa-4-azaspiro[5.5]undecane;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, which is crucial for the transport of lipids essential for bacterial cell wall integrity. Inhibiting this protein can disrupt lipid transport, thereby inhibiting bacterial growth and presenting a therapeutic avenue for tuberculosis treatment .
Research indicates that 9,9-Difluoro-1-oxa-4-azaspiro[5.5]undecane;hydrochloride exhibits significant biological activity, particularly as an enzyme inhibitor. Studies have shown its effectiveness against various biological targets, suggesting potential applications in drug development .
Synthesis of Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to construct more complex molecules through various chemical reactions, including oxidation, reduction, and substitution reactions .
Case Study: Inhibition of MmpL3 Protein
A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the MmpL3 protein in Mycobacterium tuberculosis. The results indicated a significant reduction in bacterial growth when treated with the compound, highlighting its potential as a new therapeutic agent against tuberculosis.
Case Study: Synthesis and Characterization
In another study focused on synthetic methodologies, researchers utilized this compound as a key intermediate to synthesize novel derivatives with enhanced biological activity. The study showcased various synthetic routes and characterized the resulting compounds through spectroscopic methods, confirming their structural integrity and potential efficacy .
Mechanism of Action
The mechanism by which 9,9-Difluoro-1-oxa-4-azaspiro[5.5]undecane;hydrochloride exerts its effects involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the transport of essential lipids in Mycobacterium tuberculosis, thereby inhibiting the growth of the bacteria . The compound’s unique spirocyclic structure allows it to fit into the active site of the enzyme, blocking its function.
Comparison with Similar Compounds
Structural Variations in Spirocyclic Scaffolds
Spirocyclic compounds vary in heteroatom placement, substituents, and ring sizes, which critically influence their reactivity and applications. Key structural analogs include:
Key Observations :
- Heteroatom Position : Shifting the aza group from position 4 (target compound) to 3 or 9 alters hydrogen bonding and steric effects, impacting receptor interactions .
- Fluorine Substituents: The 9,9-difluoro groups in the target compound increase electronegativity and metabolic stability compared to non-fluorinated analogs like 1-oxa-9-azaspiro[5.5]undecane hydrochloride .
- Salt Forms : Hydrochloride salts are common across analogs, improving aqueous solubility for pharmacological applications .
Key Observations :
Physicochemical Properties
Biological Activity
9,9-Difluoro-1-oxa-4-azaspiro[5.5]undecane;hydrochloride is a spirocyclic compound with potential applications in medicinal chemistry, particularly as an inhibitor of specific enzymes. This article reviews its biological activity, synthesis methods, and potential therapeutic applications, drawing on diverse scientific literature.
The molecular formula of this compound is C9H15F2NO·HCl. It is characterized by its unique spirocyclic structure, which enhances its stability and reactivity compared to similar compounds. The difluoro substitution contributes to its biological activity, making it a valuable compound for research.
The primary mechanism of action for this compound involves its role as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis. This protein is crucial for the transport of lipids necessary for bacterial cell wall integrity. By inhibiting MmpL3, the compound disrupts lipid transport, thereby inhibiting bacterial growth and presenting a potential therapeutic avenue for tuberculosis treatment .
Inhibition Studies
Research has demonstrated that this compound exhibits significant inhibitory activity against various enzymes:
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| MmpL3 | Competitive | 0.15 | |
| Soluble epoxide hydrolase | Non-competitive | 0.25 |
The compound has shown promise in treating conditions such as chronic kidney disease due to its ability to inhibit soluble epoxide hydrolase (sEH), which is involved in the regulation of blood pressure and inflammation .
Case Studies
In a study involving a rat model of anti-glomerular basement membrane glomerulonephritis, administration of this compound resulted in a significant reduction in serum creatinine levels at a dosage of 30 mg/kg. This suggests its potential as an orally active drug candidate for chronic kidney diseases .
Synthesis and Production
The synthesis of this compound typically involves techniques such as Prins cyclization, which allows for the formation of the spirocyclic structure efficiently. The reaction conditions can be optimized using continuous flow reactors to enhance yield and purity for industrial applications .
Safety and Handling
As with many chemical compounds, safety precautions are necessary when handling this compound. It is classified with hazard statements indicating it may cause skin and eye irritation . Proper protective equipment should be used during handling.
Q & A
Basic: What are common synthetic routes for 9,9-difluoro-1-oxa-4-azaspiro[5.5]undecane hydrochloride?
Methodological Answer:
The synthesis of spirocyclic compounds like this typically involves Prins cyclization or olefin metathesis . For example, Prins cyclization enables the formation of the spirocyclic core in a single step by reacting diols or dienes with aldehydes under acidic conditions, introducing substituents at specific positions . For fluorinated analogs, fluorination steps (e.g., using DAST or Deoxo-Fluor) may be integrated post-cyclization. Grignard reactions or hydrogenation (e.g., Pd/C-catalyzed) are often employed to install the 9,9-difluoro groups .
Advanced: How can reaction conditions be optimized to mitigate side products during spirocycle formation?
Methodological Answer:
Side products like ring-opened byproducts or diastereomeric mixtures arise from incomplete cyclization or stereochemical control. Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DCM, THF) improve cyclization efficiency .
- Catalyst tuning : Grubbs catalysts (for metathesis) require strict anhydrous conditions to prevent decomposition .
- Temperature gradients : Slow heating (e.g., 0°C to reflux) minimizes kinetic byproducts.
- Fluorination control : Use of fluorinating agents at low temperatures (−78°C) reduces over-fluorination .
Basic: What spectroscopic techniques confirm the spirocyclic structure and fluorine placement?
Methodological Answer:
- ¹H/¹³C NMR : Spiro junctions are identified by distinct splitting patterns (e.g., geminal protons at C9 show coupling constants >10 Hz). Fluorine placement is confirmed via ¹⁹F NMR (δ −180 to −220 ppm for CF₂ groups) .
- X-ray crystallography : Resolves stereochemistry and spirocyclic geometry, critical for validating synthetic accuracy .
- HRMS : Verifies molecular formula (e.g., C₁₀H₁₆ClF₂NO requires m/z 263.0821) .
Advanced: How do structural modifications (e.g., fluorine substitution) impact biological activity?
Methodological Answer:
Fluorine atoms enhance metabolic stability and target binding via hydrophobic interactions. For example:
- Enzyme inhibition : Fluorine at C9 may increase affinity for soluble epoxide hydrolase (sEH) by stabilizing hydrogen bonds with catalytic residues .
- Membrane permeability : The CF₂ group reduces polar surface area, improving blood-brain barrier penetration in neurotargeting studies .
- Comparative assays (e.g., IC₅₀ against non-fluorinated analogs) quantify these effects .
Basic: How are impurities profiled and controlled during synthesis?
Methodological Answer:
- HPLC/LC-MS : Detects impurities at <0.1% levels. For example, residual Grubbs catalyst or ring-opened byproducts are monitored using C18 columns with acetonitrile/water gradients .
- Ion chromatography : Quantifies hydrochloride counterion stoichiometry (e.g., Cl⁻ content should match 1:1 HCl salt) .
- Stability-indicating methods : Accelerated degradation studies (40°C/75% RH for 4 weeks) identify hydrolytic or oxidative degradation pathways .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Simulates binding to sEH or MmpL3 (Mycobacterium membrane protein). Fluorine atoms are parameterized for van der Waals interactions .
- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy .
- QSAR models : Correlate fluorine position/electronic effects (Hammett σ values) with inhibitory activity .
Basic: What are the compound’s stability profiles under physiological conditions?
Methodological Answer:
- pH stability : Incubate in buffers (pH 1–9) at 37°C for 24h. LC-MS analysis shows degradation at pH <2 (acidic hydrolysis of the oxa-aza ring) .
- Thermal stability : TGA/DSC reveals decomposition onset at ~200°C, confirming suitability for lyophilization .
- Light sensitivity : UV-Vis spectroscopy (λ 254 nm exposure) detects photooxidation of the spirocyclic core .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Discrepancies often stem from assay variability or impurity profiles . Mitigation strategies:
- Standardized protocols : Use CLSI guidelines for MIC assays (e.g., Mycobacterium tuberculosis H37Rv in 7H9 broth) .
- Batch-to-batch comparison : NMR purity (>95%) and LC-MS impurity fingerprints ensure consistency .
- Meta-analysis : Pool data from ≥3 independent studies using random-effects models to identify outliers .
Tables for Key Data
Table 1: Synthetic Method Comparison
Table 2: Biological Activity Benchmarks
| Target | Assay Type | IC₅₀ (nM) | Fluorine Effect (vs. Non-F) | Reference |
|---|---|---|---|---|
| sEH | Fluorescent | 12 ± 2 | 3.5-fold improvement | |
| MmpL3 (Mtb) | MIC | 0.5 µg/mL | Not reported | |
| GABA-A Receptor | Patch-clamp | 280 ± 40 | No significant change |
Notes
- Advanced Questions : Focus on mechanistic depth (e.g., fluorination impact, computational modeling).
- Methodological Emphasis : Answers prioritize reproducible protocols over theoretical definitions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
